REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[C:20]3[C:15](=[CH:16][C:17]([O:21][CH3:22])=[CH:18][CH:19]=3)[C:14]([CH:23]=[CH:24][C:25]([OH:27])=[O:26])=[CH:13]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1>C1COCC1.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[C:20]3[C:15](=[CH:16][C:17]([O:21][CH3:22])=[CH:18][CH:19]=3)[C:14]([CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[CH:13]2)(=[O:10])=[O:11])=[CH:5][CH:4]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solution was filtered over celite
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Type
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WASH
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Details
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the palladium-celite pad was washed with ethyl acetate (40 mL), and methanol (20 mL)
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Type
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CUSTOM
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Details
|
The combined washes/solution was evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to afford straw colored oil that solidified
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Type
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TEMPERATURE
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Details
|
after cooling under high vacuum
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Type
|
CUSTOM
|
Details
|
The crude was triturated with diethyl ether
|
Type
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CUSTOM
|
Details
|
to leave behind off white solid as product 1
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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COC1=CC=C(C=C1)S(=O)(=O)N1C=C(C2=CC(=CC=C12)OC)CCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |